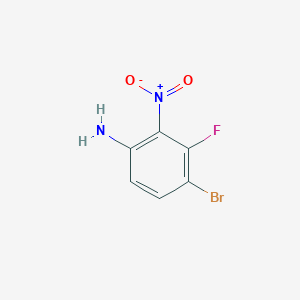![molecular formula C8H10O3 B1273293 2-氧杂螺[4.4]壬烷-1,3-二酮 CAS No. 5623-90-5](/img/structure/B1273293.png)
2-氧杂螺[4.4]壬烷-1,3-二酮
描述
2-Oxaspiro[4.4]nonane-1,3-dione is a spirocyclic compound, which is a class of organic compounds characterized by their unique structure that includes two rings sharing one common atom. The spirocyclic structure of 2-oxaspiro[4.4]nonane-1,3-dione makes it an interesting target for synthesis due to its potential applications in various fields, including materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of 2-oxaspiro[4.4]nonane derivatives has been achieved through various methods. A cascade process involving N,O-diacyl hydroxylamines has been used to synthesize 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones, which involves a [3,3]-sigmatropic rearrangement and spirocyclization . Another approach for synthesizing 2-oxaspiro[4.4]nonane derivatives involves the Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones . Additionally, the nucleophilic ring opening of methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate has been employed to obtain functionalized 2-oxaspiro[4.4]nonane derivatives . These methods demonstrate the versatility and creativity in the synthesis of spirocyclic compounds.
Molecular Structure Analysis
The molecular structure of 2-oxaspiro[4.4]nonane-1,3-dione and its derivatives is characterized by the presence of a spirocyclic core. The structural analysis is often carried out using spectral data, including 1D and 2D NMR techniques, which provide detailed information about the connectivity and configuration of the atoms within the molecule . The crystal structures of some derivatives have also been determined, revealing insights into the three-dimensional arrangement and potential for optical activity due to screw-type symmetry .
Chemical Reactions Analysis
2-Oxaspiro[4.4]nonane-1,3-dione derivatives participate in various chemical reactions. For instance, the photoinitiated cationic polymerization of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane has been studied, leading to the formation of poly(alkylene−carbonate−ketone) without the common side reactions observed with free-radical initiation . The reactivity of these compounds under different conditions can lead to a wide range of products with potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-oxaspiro[4.4]nonane-1,3-dione derivatives are influenced by their unique molecular structure. These properties include solubility, melting point, and reactivity, which are important for their practical applications. For example, the spiromonomer 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is liquid at room temperature, which is advantageous for its polymerization . The lipophilic properties of some derivatives have been determined using RP-HPLC, which is crucial for understanding their behavior in biological systems .
科学研究应用
合成和结构研究
合成方法:2-氧杂螺[4.4]壬烷-1,3-二酮及其衍生物已通过多种方法合成。其中一种方法涉及基于 Mn(III) 的 4-酰基吡咯烷-2,3-二酮氧化,产生 2-氧杂-7-氮杂螺[4.4]壬烷-8,9-二酮。该过程保持了吡咯烷二酮环的完整性,并以其简单和高效的产品分离而著称(Huynh、Nguyen 和 Nishino,2017)。
结构性质:这些化合物,包括各种衍生物,已通过光谱数据(包括 1D 和 2D NMR)表征。该表征对于了解其在各个研究领域的潜在应用至关重要(Santos、Barreiro、Braz-Filho 和 Fraga,2000)。
化学应用
生物活性化合物合成:功能化的 2-氧杂螺[4.4]壬烷和 2-氧杂双环[3.3.0]辛烷衍生物是几类生物活性化合物中的重要结构亚基,已通过亲核开环反应合成(Santos 等人,2000)。
固相合成中的正交连接子:1,6-二氧杂螺[4,4]壬烷-2,7-二酮已被用作碱敏感寡核苷酸固相合成的正交连接子。这证明了其在复杂分子合成中的用途,尤其是在核酸化学领域(Leisvuori 等人,2008)。
其他复杂结构的合成
螺环结构的形成:一系列 1-氧杂螺骨架,如 1-氧杂螺[4.4]壬烷等,已通过串联成环反应形成,展示了 2-氧杂螺[4.4]壬烷-1,3-二酮在合成复杂螺环结构中的多功能性(Mukai、Yamashita、Sassa 和 Hanaoka,2002)。
药物合成中的模型研究:2,6,6-三甲基-2-氮杂螺[4.4]壬烷-1,3-二酮,即天冬酰胺 A 的螺丁二酰亚胺部分,已作为模型研究的一部分合成。这突出了其在合成可能具有药用价值的复杂分子中的作用(Tanimori、Fukubayashi 和 Kirihata,2000)。
安全和危害
属性
IUPAC Name |
2-oxaspiro[4.4]nonane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-5-8(7(10)11-6)3-1-2-4-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKSYPZFBKQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371835 | |
| Record name | 2-oxaspiro[4.4]nonane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxaspiro[4.4]nonane-1,3-dione | |
CAS RN |
5623-90-5 | |
| Record name | 2-Oxaspiro[4.4]nonane-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-oxaspiro[4.4]nonane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxaspiro[4.4]nonane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in synthesizing compounds with high Fsp3 character?
A1: Compounds with high Fsp3 character are desirable in drug discovery because they tend to have improved physicochemical properties, such as better solubility, more favorable absorption, distribution, metabolism, and excretion (ADME) profiles, and potentially reduced toxicity []. These factors can significantly influence the success of a drug candidate.
Q2: How is 2-oxaspiro[4.4]nonane-1,3-dione used in the synthesis of these compounds?
A2: 2-Oxaspiro[4.4]nonane-1,3-dione serves as a key starting material in a multi-step synthesis []. It undergoes a Grignard reaction with either p-halophenyl- or p-alkylphenyl-magnesium bromide, leading to the formation of 2-oxoethyl-cycloalkanecarboxylic acids. These acids then react with hydrazine or phenylhydrazine to form the desired pyridazinone ring, which is a core structural feature of the target spiro[cycloalkane-pyridazinones] [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















